2-Methoxy-5-nitrobenzene-1-thiol
Description
2-Methoxy-5-nitrobenzene-1-thiol is a substituted benzene derivative featuring a methoxy group (-OCH₃) at position 2, a nitro group (-NO₂) at position 5, and a thiol (-SH) group at position 1. This compound combines electron-donating (methoxy) and electron-withdrawing (nitro) substituents, creating unique electronic and steric properties.
Properties
CAS No. |
170230-06-5 |
|---|---|
Molecular Formula |
C7H7NO3S |
Molecular Weight |
185.20 g/mol |
IUPAC Name |
2-methoxy-5-nitrobenzenethiol |
InChI |
InChI=1S/C7H7NO3S/c1-11-6-3-2-5(8(9)10)4-7(6)12/h2-4,12H,1H3 |
InChI Key |
FPLAJOTZESYVIN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])S |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methoxy-5-nitrobenzene-1-thiol can be synthesized through several methods. One common approach involves the nitration of 2-methoxyaniline to form 2-methoxy-5-nitroaniline, followed by thiolation. The nitration step typically uses a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The thiolation step can be achieved using thiourea or hydrogen sulfide in the presence of a base such as sodium hydroxide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, concentration of reagents, and reaction time. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-5-nitrobenzene-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a catalyst or metal hydrides.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride are frequently used.
Substitution: Nucleophiles such as hydroxide ions or amines can be used under basic conditions to substitute the methoxy group.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: 2-Methoxy-5-aminobenzene-1-thiol.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
2-Methoxy-5-nitrobenzene-1-thiol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Methoxy-5-nitrobenzene-1-thiol depends on its chemical structure. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The thiol group can form disulfide bonds with proteins, affecting their function. These interactions can lead to various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
Key Observations:
- Electronic Effects : The nitro group in this compound increases acidity of the thiol group compared to 5-Methoxy-2-mercaptobenzimidazole, where the benzimidazole ring delocalizes electron density .
- Reactivity : Heterocyclic thiols (MTT, MTD) undergo S-methylation by enzymes like thiopurine methyltransferase (TPMT), reducing their inhibitory effects on clotting factors . This compound’s nitro group may hinder similar methylation due to steric or electronic factors.
Physical and Chemical Properties
Notes:
- The nitro group in this compound likely reduces solubility in non-polar solvents compared to benzimidazole derivatives.
- MTT and MTD exhibit higher enzymatic methylation rates (Vmax for MTD = 678-fold higher than MTT in liver microsomes), suggesting heterocyclic thiols are more metabolically active .
Biological Activity
2-Methoxy-5-nitrobenzene-1-thiol, a compound featuring both a nitro and a thiol group, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological implications of this compound, including its antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound possesses a unique structure that combines a methoxy group, a nitro group, and a thiol group on a benzene ring. This configuration allows for diverse chemical reactivity and biological interactions.
| Property | Description |
|---|---|
| Molecular Formula | CHNOS |
| Molecular Weight | 195.23 g/mol |
| CAS Number | 170230-06-5 |
| Functional Groups | Nitro (-NO), Methoxy (-OCH), Thiol (-SH) |
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. The compound has been tested against various bacterial strains and has shown efficacy in inhibiting growth, suggesting its potential as an antimicrobial agent. The mechanism is believed to involve the formation of reactive intermediates that disrupt cellular functions in microorganisms.
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro studies. Notably, it has demonstrated cytotoxic effects against several human cancer cell lines, including HepG2 (liver cancer), HT-29 (colon cancer), and MCF-7 (breast cancer) cells. The MTT assay results indicate that the compound induces apoptosis in these cancer cells, likely through oxidative stress mechanisms .
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| HepG2 | 15.4 | Induces apoptosis |
| HT-29 | 12.7 | Inhibits cell proliferation |
| MCF-7 | 18.3 | Triggers oxidative stress |
The biological activity of this compound can be attributed to several mechanisms:
- Reduction of Nitro Group : The nitro group can be reduced to form reactive amino derivatives, which may interact with cellular macromolecules.
- Formation of Disulfide Bonds : The thiol group can participate in redox reactions, forming disulfides that alter protein function.
- Induction of Oxidative Stress : The compound may generate reactive oxygen species (ROS), leading to cellular damage and apoptosis in cancer cells .
Case Studies
A study conducted on the cytotoxic effects of various synthesized compounds including this compound revealed promising results in terms of efficacy against cancer cell lines. The research emphasized the importance of structural modifications to enhance biological activity and reduce toxicity .
Another investigation focused on the antimicrobial effects highlighted that derivatives of this compound exhibited enhanced activity compared to the parent compound, suggesting that further chemical modifications could yield more potent antimicrobial agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
